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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotol is a sesquiterpenoid alcohol that is the main bioactive component of carrot seed oil

(Daucus carota).[1][2][3] Its chemical structure has been elucidated through various

spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a

critical tool for definitive structural assignment. This application note provides a detailed

summary of the ¹H and ¹³C NMR spectral data of carotol, alongside a comprehensive protocol

for its analysis. This information is intended to assist in the identification and characterization of

carotol from natural extracts or synthetic preparations.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for carotol are typically acquired in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1][4][5] The summarized data

are presented in the tables below.

Table 1: ¹H NMR Data of Carotol (400 MHz, CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1196015?utm_src=pdf-interest
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Analytical_Techniques_of_Sesquiterpene_Lactone_Analysis.pdf
https://www.rsc.org/suppdata/cc/c3/c3cc45611k/c3cc45611k.pdf
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2753506/
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom No.
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

14 0.85 d 6.4

11 0.99 s -

15 1.05 d 6.64

12 1.32 s -

Data sourced from Chahal, K.K., et al. (2016).[4]

Table 2: ¹³C NMR Data of Carotol (100 MHz, CDCl₃)
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Atom No. Chemical Shift (δ, ppm)

C1 52.51

C2 25.85

C3 40.85

C4 82.66

C5 38.53

C6 33.64

C7 91.73

C8 33.59

C9 32.26

C10 31.54

C11 26.28

C12 25.85

C13 23.63

C14 21.64

C15 21.82

Data sourced from Chahal, K.K., et al. (2016).[4]

Experimental Protocols
A general workflow for the NMR analysis of carotol is presented below.
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Experimental Workflow for NMR Analysis of Carotol
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Experimental Workflow for NMR Analysis of Carotol

Isolation of Carotol
(e.g., from Carrot Seed Oil via Column Chromatography)

Sample Preparation

Dissolve 5-10 mg of Carotol in ~0.6 mL CDCl3 with TMS

Filter into a 5 mm NMR tube if particulates are present

NMR Data Acquisition (400 MHz or higher)

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum

Data Processing and Analysis

Fourier Transform, Phasing, and Baseline Correction

Chemical Shift Referencing (TMS or residual solvent)

Structural Elucidation and Data Comparison

Click to download full resolution via product page

Caption: Workflow for the NMR Analysis of Carotol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1196015?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196015?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Sample Preparation
Isolation: Carotol is typically isolated from carrot seed essential oil using column

chromatography.[1][4]

Sample Quantity: For ¹H NMR, 5-25 mg of the purified compound is generally sufficient. For

¹³C NMR, a higher concentration may be beneficial.

Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

CDCl₃ is a common and versatile solvent for many natural products.

Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for

chemical shifts. Alternatively, the residual proton signal of the solvent (CHCl₃ in CDCl₃ at δ

7.26 ppm) or the carbon signal of the solvent (CDCl₃ at δ 77.16 ppm) can be used for

calibration.

Filtration: To ensure good spectral quality, it is crucial to remove any solid particles. This can

be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, high-quality 5 mm NMR tube.

Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz

spectrometer. These may need to be adjusted based on the specific instrument and sample

concentration.

¹H NMR Spectroscopy:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

Relaxation Delay: A delay of 1-2 seconds between pulses is common.

Acquisition Time: Approximately 2-3 seconds.

Spectral Width: A spectral width of -2 to 12 ppm is usually sufficient to cover the signals of

interest.
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¹³C NMR Spectroscopy:

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to

achieve a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.

Acquisition Time: Approximately 1-2 seconds.

Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected chemical

shifts for carotol.

Structure and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of carotol with the atom numbering

corresponding to the NMR data tables.

Caption: Carotol structure with atom numbering for NMR assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Spectral Analysis of
Carotol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-
carotol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-carotol
https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-carotol
https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-carotol
https://www.benchchem.com/product/b1196015#1h-and-13c-nmr-spectral-analysis-of-carotol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1196015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

